molecular formula C20H20N2O3S B13656186 1-(6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)pyridin-2-yl)ethanone

1-(6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)pyridin-2-yl)ethanone

Cat. No.: B13656186
M. Wt: 368.5 g/mol
InChI Key: XPWJIARNSQFTFS-UHFFFAOYSA-N
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Description

1-(6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)pyridin-2-yl)ethanone is a complex organic compound that features a thiazole ring, a pyridine ring, and a diethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)pyridin-2-yl)ethanone typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade solvents and catalysts, as well as advanced purification techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

1-(6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)pyridin-2-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used .

Scientific Research Applications

1-(6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)pyridin-2-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)pyridin-2-yl)ethanone exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. For example, the compound may bind to enzymes or receptors, altering their activity and thus influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1-(6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)pyridin-2-yl)ethanone apart is the combination of these three distinct functional groups in a single molecule.

Properties

Molecular Formula

C20H20N2O3S

Molecular Weight

368.5 g/mol

IUPAC Name

1-[6-[2-(3,4-diethoxyphenyl)-1,3-thiazol-4-yl]pyridin-2-yl]ethanone

InChI

InChI=1S/C20H20N2O3S/c1-4-24-18-10-9-14(11-19(18)25-5-2)20-22-17(12-26-20)16-8-6-7-15(21-16)13(3)23/h6-12H,4-5H2,1-3H3

InChI Key

XPWJIARNSQFTFS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=CS2)C3=NC(=CC=C3)C(=O)C)OCC

Origin of Product

United States

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